molecular formula C18H21BrN2OS B4057320 3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea

3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea

Cat. No.: B4057320
M. Wt: 393.3 g/mol
InChI Key: KEXRTWDAYSNZPL-UHFFFAOYSA-N
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Description

3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea is a synthetic organic compound that features a unique structure combining adamantane, bromobenzoyl, and thiourea moieties

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea typically involves the reaction of adamantane derivatives with 2-bromobenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The bromobenzoyl group can be reduced to form corresponding benzyl derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like primary amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzoyl thiourea derivatives.

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid framework that can enhance binding affinity, while the thiourea group can form hydrogen bonds with target molecules. The bromobenzoyl group may also contribute to the compound’s overall activity by participating in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(adamantan-1-yl)-1-(2-chlorobenzoyl)thiourea
  • 3-(adamantan-1-yl)-1-(2-fluorobenzoyl)thiourea
  • 3-(adamantan-1-yl)-1-(2-iodobenzoyl)thiourea

Uniqueness

3-(adamantan-1-yl)-1-(2-bromobenzoyl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of adamantane and thiourea moieties also provides a distinctive structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-(1-adamantylcarbamothioyl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2OS/c19-15-4-2-1-3-14(15)16(22)20-17(23)21-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXRTWDAYSNZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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